Laulimalide
Overview
Description
Laulimalide is a naturally occurring macrolide compound originally isolated from the marine sponge Cacospongia mycofijiensis. It is known for its potent microtubule-stabilizing properties, similar to those of paclitaxel, making it a valuable compound in cancer research and treatment . This compound has shown significant potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
Mechanism of Action
Target of Action
Laulimalide, also known as Fijianolide B, primarily targets microtubules . Microtubules are fibrillar structures that play a crucial role in cellular processes including transport, signaling, and mitosis . They are composed of tubulin, a heterodimer of closely related and tightly linked globular α- and β-tubulin proteins .
Mode of Action
This compound acts as a microtubule stabilizer . It significantly enhances the density of interphase microtubules and elicits the generation of abnormal mitotic spindles and microtubule bundles . This interaction with microtubules leads to changes in their dynamics, affecting cell division and other cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics . By stabilizing microtubules, this compound disrupts the dynamic equilibrium between free and polymerized tubulin . This disruption can lead to the formation of aberrant, but structurally distinct mitotic spindles .
Pharmacokinetics
Like many marine-derived macrolides, it is expected to have unique pharmacokinetic properties that may impact its bioavailability .
Result of Action
The stabilization of microtubules by this compound leads to mitotic arrest , micronuclei formation , and apoptosis . These molecular and cellular effects disrupt the normal cell cycle, which can be particularly effective against rapidly dividing cells, such as cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the chemical and biological diversity of the marine environment, where this compound is derived, contributes to its unique bioactivity
Biochemical Analysis
Biochemical Properties
Laulimalide has been shown to bind to β-tubulin and stabilize microtubules . This interaction with tubulin is critical for its role in biochemical reactions. The binding sites, binding modes, and binding affinities of this compound with respect to tubulin have been the subject of extensive research .
Cellular Effects
This compound exhibits unique cellular effects. It increases the density of cellular microtubules and causes the formation of microtubule bundles and abnormal mitotic spindles . These changes culminate in mitotic arrest and initiation of apoptosis . This compound is also a potent inhibitor of cellular proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with tubulin . It stabilizes microtubules by binding to β-tubulin . This binding prevents microtubule depolymerisation, thereby inhibiting mitotic processes that rely on microtubule depolymerisation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits dose-dependent effects on microtubule behavior . At concentrations above 100 nM, this compound stabilizes microtubules, but at concentrations between 50 and 100 nM, it destabilizes microtubules .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, research has shown that this compound is a potent inhibitor of cell proliferation, suggesting that its effects would vary with different dosages .
Subcellular Localization
This compound’s subcellular localization is closely tied to the microtubule network due to its role as a microtubule-stabilizing agent . It binds to tubulin, a key component of microtubules, suggesting that it localizes to areas of the cell where microtubules are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laulimalide can be synthesized through a series of complex organic reactions. One of the key steps involves the formation of the macrolide ring structure, which is achieved through a combination of aldol reactions, Wittig reactions, and macrolactonization . The synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high purity. Currently, this compound is primarily obtained through extraction from marine sponges, although efforts are ongoing to develop more efficient synthetic methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Laulimalide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its stability and biological activity .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various analogues of this compound with modified functional groups, which can exhibit different biological activities and stability profiles .
Scientific Research Applications
Laulimalide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
- Paclitaxel
- Epothilone A
- Discodermolide
- Peloruside A
This compound’s unique binding site and its ability to overcome drug resistance make it a valuable addition to the arsenal of microtubule-stabilizing agents .
Properties
IUPAC Name |
(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBQEQDLFWWWMV-XZZGLLCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893501 | |
Record name | Laulimalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115268-43-4 | |
Record name | Laulimalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115268-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laulimalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10893501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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